An In-depth Technical Guide to 5-(4-Aminophenyl)pyridin-3-amine and its Isomeric Landscape
An In-depth Technical Guide to 5-(4-Aminophenyl)pyridin-3-amine and its Isomeric Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Aminophenyl-Pyridines in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in drug design.[4] When functionalized with an aminophenyl group, the resulting aminophenyl-pyridine core structure offers a versatile platform for developing novel therapeutics. These molecules possess a rich chemical landscape, enabling diverse biological activities that span from anticancer to anti-inflammatory applications.[1][5]
This guide provides a comprehensive technical overview of 5-(4-Aminophenyl)pyridin-3-amine (CAS 1258626-25-3), a specific isomer within this important class of compounds. Due to the limited publicly available experimental data for this precise CAS number, this document will also draw upon the well-documented properties and applications of its close structural isomers and the broader family of aminophenyl-pyridines to provide a holistic and predictive understanding for researchers in the field. The insights into the synthesis, properties, and biological potential of related compounds offer a valuable framework for investigating and utilizing 5-(4-Aminophenyl)pyridin-3-amine in drug discovery programs.
Physicochemical Properties of 5-(4-Aminophenyl)pyridin-3-amine
Structure of 5-(4-Aminophenyl)pyridin-3-amine:
Caption: Chemical structure of 5-(4-Aminophenyl)pyridin-3-amine.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₁N₃ |
| Molecular Weight | 185.23 g/mol |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 65.5 Ų |
| pKa (most basic) | 5.8 (predicted) |
| pKa (most acidic) | 17.5 (predicted) |
Note: These properties are computationally predicted and should be confirmed by experimental analysis.
For comparison, the closely related isomer, 6-(4-Aminophenyl)pyridin-3-amine (CAS 34295-27-7), is commercially available and listed with a molecular weight of 185.23 g/mol and a molecular formula of C₁₁H₁₁N₃.[6]
Synthesis Strategies for Aminophenyl-Pyridines
The synthesis of aminophenyl-pyridines can be achieved through various established synthetic methodologies. The choice of a specific route often depends on the availability of starting materials, desired substitution patterns, and scalability. A common and powerful approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Illustrative Synthetic Workflow: Suzuki-Miyaura Coupling
This workflow outlines a general strategy for the synthesis of aminophenyl-pyridines, which can be adapted for the specific synthesis of 5-(4-Aminophenyl)pyridin-3-amine.
Caption: Generalized workflow for the synthesis of aminophenyl-pyridines via Suzuki-Miyaura coupling.
Exemplary Experimental Protocol: Synthesis of a Related Aminophenyl-Pyridine Derivative
Step 1: Reaction Setup
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To a flame-dried round-bottom flask, add the halogenated aminopyridine (1.0 eq), aminophenylboronic acid or its ester derivative (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water.
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), under a positive flow of the inert gas.
Step 2: Reaction Execution
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Heat the reaction mixture to a temperature typically ranging from 80 to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure aminophenyl-pyridine.
Applications in Drug Discovery and Medicinal Chemistry
The aminophenyl-pyridine scaffold is a versatile building block in the design of kinase inhibitors and other targeted therapies. The two amine groups and the pyridine nitrogen provide multiple points for hydrogen bonding and other interactions with biological targets.
Potential as Kinase Inhibitors
Many compounds incorporating the aminophenyl-pyridine or related structures have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer. For instance, derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent candidates for the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[7] The aminophenyl-pyridine moiety can serve as a hinge-binding motif, a common feature of many kinase inhibitors.
Caption: Schematic of an aminophenyl-pyridine derivative interacting with a protein kinase active site.
Anticancer and Antiproliferative Activity
The antiproliferative activity of pyridine derivatives is well-documented, with many compounds showing efficacy against various cancer cell lines.[5] The presence of amino groups can enhance the biological activity. For example, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have demonstrated potent cytotoxic activity against human lung cancer cell lines.[8] The structural features of 5-(4-Aminophenyl)pyridin-3-amine make it an interesting candidate for screening in anticancer drug discovery programs.
Safety and Handling
Given the lack of specific safety data for 5-(4-Aminophenyl)pyridin-3-amine, it is prudent to handle this compound with the same precautions as other aminopyridine derivatives. Aminopyridines are generally considered to be toxic and should be handled by trained personnel in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
5-(4-Aminophenyl)pyridin-3-amine represents a promising, yet underexplored, chemical entity within the medicinally important class of aminophenyl-pyridines. While direct experimental data remains scarce, this in-depth guide provides a solid foundation for researchers by leveraging predictive data and the extensive knowledge base of its structural isomers and related compounds. The versatile synthesis options and the proven track record of the aminophenyl-pyridine scaffold in targeting key biological pathways, particularly in oncology, underscore the potential of 5-(4-Aminophenyl)pyridin-3-amine as a valuable building block for the next generation of targeted therapies. Further experimental investigation into its synthesis, characterization, and biological activity is highly encouraged to unlock its full potential in drug discovery and development.
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